N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide

Description

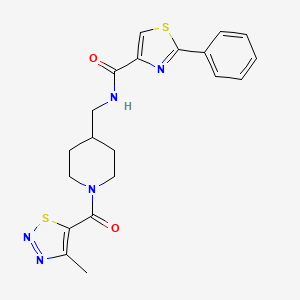

The compound N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide features a piperidine core substituted with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group at the 1-position. A methylene bridge links the piperidine to a 2-phenylthiazole-4-carboxamide moiety.

Properties

IUPAC Name |

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S2/c1-13-17(29-24-23-13)20(27)25-9-7-14(8-10-25)11-21-18(26)16-12-28-19(22-16)15-5-3-2-4-6-15/h2-6,12,14H,7-11H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVDZEYBXIUUHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 381.47 g/mol. It features a thiadiazole moiety linked to a piperidine and a phenylthiazole structure, which contribute to its diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 8.107 | Inhibition of ERK1/2 kinase pathways |

| Compound B | MCF7 (Breast) | 10 | Induction of apoptosis via caspase activation |

| N-(4-methylthiadiazole) | HepG2 (Liver) | 0.877 | DNA fragmentation and cell cycle arrest |

The anticancer activity is often associated with the ability of these compounds to induce apoptosis and disrupt cell cycle progression. For instance, studies have indicated that the presence of electron-withdrawing groups enhances the cytotoxicity against cancer cells by affecting the signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various microbial strains.

Table 2: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may inhibit microbial growth through interference with cellular processes or by disrupting membrane integrity.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has shown potential anti-inflammatory activity. Studies have demonstrated that thiadiazole derivatives can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.

The biological activities of this compound are attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It can interact with specific receptors that regulate cell growth and apoptosis.

- Biochemical Pathway Interference : The compound disrupts critical signaling pathways, leading to altered cellular responses.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of thiadiazole derivatives:

- Case Study on Lung Cancer : A study involving A549 lung carcinoma cells demonstrated that the compound induced significant apoptosis through activation of caspases .

- Case Study on Bacterial Infections : In vitro tests showed effective inhibition of Staphylococcus aureus growth, suggesting its potential as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Containing Piperidine Derivatives

a) Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(aryl)-(RS)-alaninates ()

- Structural Features : These compounds share the 4-methyl-1,2,3-thiadiazole-5-carbonyl group linked to piperidine but differ in substituents. For example, 1f and 1g have chlorophenyl groups instead of the thiazole-carboxamide .

- Activity : Demonstrated fungicidal activity (e.g., 1f : 97% yield, melting point 107–109°C), suggesting the thiadiazole-piperidine scaffold is critical for agrochemical applications.

- Key Difference : The target compound replaces the alaninate ester with a phenylthiazole-carboxamide, likely altering solubility and target binding.

b) N-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl sulfonamides (–13)

- Example : (E)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide (CAS: 1235705-91-5) shares the thiadiazole-piperidine core but replaces the thiazole-carboxamide with a sulfonamide-ethene group .

- Molecular Weight : 406.5 g/mol (vs. target compound’s ~430–450 g/mol estimated range).

- Impact : Sulfonamide groups enhance metabolic stability but may reduce cell permeability compared to carboxamides.

Thiazole-Carboxamide Derivatives

a) N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides ()

- Synthesis : Prepared via coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with amines, analogous to the target compound’s carboxamide formation .

- Structural Divergence : The 4-pyridinyl group vs. the target’s phenyl substituent may influence electronic properties and hydrogen-bonding capacity.

b) N-(2-chloro-6-methylphenyl)-2-(pyrimidinylamino)thiazolecarboxamides ()

- Example: BP 27384 (CAS: 863127-77-9) has a thiazole-carboxamide linked to a pyrimidine via an amino group, differing from the target’s direct piperidine-thiazole linkage .

- Activity : Such compounds often target kinases or antimicrobial pathways, implying the carboxamide-thiazole motif is versatile in drug design.

Piperidine-Based Heterocycles with Agrochemical Relevance

- Fungicidal Compounds (): Chlorophenyl-substituted thiadiazole-piperidine derivatives (e.g., 1f–1i ) show high yields (75–97%) and fungicidal efficacy, suggesting the target compound could share similar mechanisms .

- Synthetic Routes : Hydrolysis of esters followed by amine coupling () is a common strategy for both the target and analogs, though substituents dictate reaction conditions .

Comparative Data Table

Q & A

Basic: What are the recommended synthetic protocols for N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step coupling reactions. A general approach includes:

- Step 1: Formation of the piperidinyl-thiadiazole intermediate via condensation of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with piperidine derivatives under inert conditions (e.g., DMF, K₂CO₃, room temperature) .

- Step 2: Alkylation of the piperidine nitrogen using a methylene spacer, followed by coupling with 2-phenylthiazole-4-carboxylic acid via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DCM) .

Optimization Tips: - Vary solvents (DMF vs. THF) to improve yields.

- Use base catalysts (e.g., K₂CO₃ or triethylamine) to enhance nucleophilic substitution efficiency .

- Monitor intermediates via TLC or LC-MS to ensure reaction progression .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure and purity?

Answer:

- 1H/13C NMR: Assign peaks for the thiadiazole (δ 8.2–8.5 ppm), piperidinyl methylene (δ 3.1–3.5 ppm), and phenyl-thiazole (δ 7.3–7.8 ppm) groups. Cross-validate with DEPT-135 for quaternary carbons .

- IR Spectroscopy: Confirm carbonyl stretches (1650–1700 cm⁻¹) and thiadiazole C-S bonds (650–750 cm⁻¹) .

- X-ray Crystallography: Resolve spatial arrangements of the piperidinyl-thiadiazole and thiazole moieties (e.g., bond angles and torsional strain) .

- Elemental Analysis: Validate purity by matching experimental vs. theoretical C/H/N/S percentages (±0.3%) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Answer:

Contradictions may arise from:

- Solubility Issues: Use DMSO stocks ≤0.1% to avoid cytotoxicity; validate solubility via dynamic light scattering (DLS) .

- Assay Conditions: Standardize pH (e.g., 7.4 for physiological mimicry) and temperature (37°C) across in vitro and cell-based assays .

- Metabolic Stability: Perform hepatic microsome assays to assess compound degradation (e.g., t½ in mouse/rat liver S9 fractions) .

- Stereochemical Purity: Verify enantiomeric excess via chiral HPLC, as racemic mixtures can skew activity .

Advanced: What strategies are effective for designing derivatives with enhanced target selectivity?

Answer:

- Structure-Activity Relationship (SAR):

- Computational Docking: Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs). Focus on π-π stacking (phenyl-thiazole) and hydrogen bonds (carboxamide) .

- In Vivo Profiling: Screen derivatives in zebrafish or murine models for bioavailability and toxicity .

Advanced: How can researchers employ flow chemistry or DoE (Design of Experiments) to scale up synthesis while minimizing side products?

Answer:

- Flow Chemistry:

- Use microreactors for precise control of residence time and temperature during thiadiazole formation. Reduces exothermic side reactions .

- Integrate in-line FTIR for real-time monitoring of intermediate purity .

- DoE Optimization:

- Apply a 3-factor (temperature, catalyst loading, solvent ratio) Box-Behnken design to maximize yield and minimize impurities (e.g., unreacted starting material) .

- Analyze response surfaces to identify robust reaction windows (e.g., 60–80°C for amidation) .

Advanced: What methodologies are recommended for studying the compound’s interaction with membrane transporters (e.g., P-gp or BCRP)?

Answer:

- Caco-2 Assays: Measure apical-to-basal transport to evaluate P-gp efflux ratios. Use inhibitors like verapamil for controls .

- Membrane Vesicle Studies: Incubate with ATP-loaded vesicles expressing BCRP; quantify substrate accumulation via LC-MS/MS .

- Molecular Dynamics (MD): Simulate lipid bilayer penetration using GROMACS; analyze free energy profiles for passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.